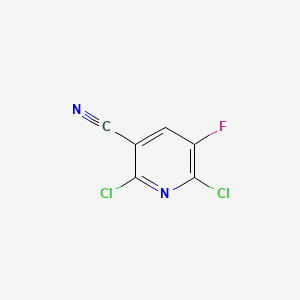

2,6-Dichlor-5-fluor-3-pyridincarbonitril

Übersicht

Beschreibung

2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile is a pyridine derivative. It is a fluorinated heterocyclic building block used in chemical synthesis.

Wissenschaftliche Forschungsanwendungen

Synthese von fluorierten Bausteinen

2,6-Dichlor-5-fluor-3-pyridincarbonitril: ist ein wertvoller fluorierter heterocyclischer Baustein, der in der chemischen Synthese verwendet wird . Seine einzigartige Struktur ermöglicht die Herstellung verschiedener fluorierter Verbindungen, die aufgrund ihrer verbesserten biologischen Aktivität und Stabilität entscheidend für die Entwicklung von Pharmazeutika und Agrochemikalien sind.

Entwicklung von Fluoroquinolon-Antibiotika

Diese Verbindung dient als molekulares Gerüst für Fluoroquinolon-Antibiotika . Sie ermöglicht die einfache Synthese einer breiten Palette von Fluoroquinolonderivaten, die potente antibakterielle Mittel sind, die zur Behandlung einer Vielzahl von Infektionen eingesetzt werden. Forscher untersuchen Modifikationen, um Nebenwirkungen zu reduzieren und medizinische Anwendungen zu erweitern.

Herstellung von Naphthyridinderivaten

Neben Fluoroquinolonen wird This compound auch zur Herstellung von 1,8-Naphthyridinderivaten verwendet . Diese Verbindungen haben sich in verschiedenen therapeutischen Bereichen, einschließlich antiviraler und Antikrebsbehandlungen, als vielversprechend erwiesen.

Anwendungen in der Materialwissenschaft

In der Materialwissenschaft kann diese Verbindung zur Herstellung von selbstorganisierten Monolagen (SAMs) verwendet werden . SAMs finden Anwendung bei der Herstellung von Schutzschichten, Sensoren und in der Nanotechnologie.

Forschung an Medikamenten, die auf das Atmungssystem abzielen

Aufgrund seiner Zielorganspezifität wird This compound derzeit in der Entwicklung von Medikamenten eingesetzt, die gezielt auf das Atmungssystem wirken können . Dies könnte zu effektiveren Behandlungen für Atemwegserkrankungen führen.

Wirkmechanismus

Target of Action

2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile, also known as 2,6-dichloro-5-fluoronicotinonitrile, is a synthetic compound used in the production of various pharmaceuticals It’s known to be a key precursor in the synthesis of several fluoroquinolone antibiotics , which typically target bacterial DNA gyrase and topoisomerase IV enzymes .

Mode of Action

It’s a crucial building block in the synthesis of fluoroquinolone antibiotics . These antibiotics inhibit the function of DNA gyrase and topoisomerase IV enzymes, preventing bacterial DNA replication and leading to cell death .

Biochemical Pathways

By inhibiting DNA gyrase and topoisomerase IV, these antibiotics disrupt the supercoiling and relaxation of bacterial DNA, which are crucial processes for DNA replication and transcription .

Pharmacokinetics

Fluoroquinolones, for instance, are generally well-absorbed orally and widely distributed in the body .

Result of Action

They inhibit bacterial DNA synthesis, leading to the death of the bacterial cells .

Action Environment

These antibiotics have a well-understood mechanism of action, targeting key enzymes in bacterial DNA synthesis and exhibiting potent bactericidal effects .

Eigenschaften

IUPAC Name |

2,6-dichloro-5-fluoropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl2FN2/c7-5-3(2-10)1-4(9)6(8)11-5/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDKKOOGYIMMBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1F)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370016 | |

| Record name | 2,6-Dichloro-5-fluoropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82671-02-1 | |

| Record name | 2,6-Dichloro-5-fluoropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

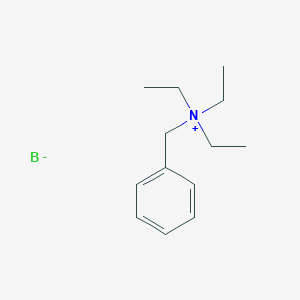

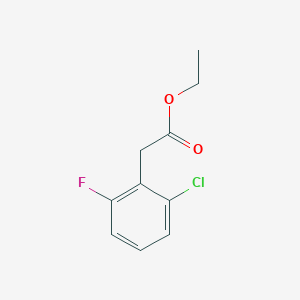

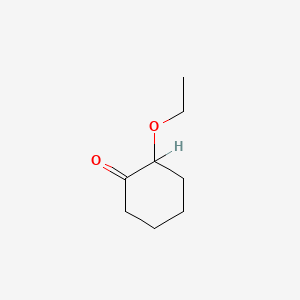

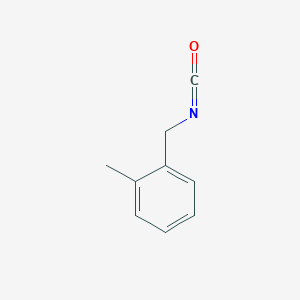

Feasible Synthetic Routes

Q1: What is the main chemical reaction described in the research paper involving 2,6-dichloro-5-fluoronicotinonitrile?

A1: The research paper [] describes a method for producing 2,6-dichloro-5-fluoronicotinonitrile by reacting 3-cyano-2-hydroxy-5-fluoro-pyridin-6-one (or its tautomer or salt) with phosphorus trichloride and chlorine gas in a solvent and in the presence of a basic catalyst. This reaction occurs at temperatures between 30-300 °C.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Amino[(4-fluorobenzyl)sulfanyl]methaniminium chloride](/img/structure/B1333472.png)

![Ethyl 2-[4-(trifluoromethoxy)anilino]acetate](/img/structure/B1333474.png)

![1-[4-(2,4-Dichlorophenoxy)phenyl]ethan-1-one](/img/structure/B1333492.png)